molecular formula C23H22N4O2 B10870753 5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B10870753
M. Wt: 386.4 g/mol
InChI Key: HTRRDYZCRONCQK-UHFFFAOYSA-N
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Description

The compound 5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule that features an indole moiety, a methoxyphenyl group, and a dihydropyrrolo[3,4-c]pyrazol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is to start with the indole derivative and the methoxyphenyl precursor. The key steps include:

    Formation of the indole-ethyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction.

    Cyclization to form the dihydropyrrolo[3,4-c]pyrazol core: This step often involves a condensation reaction under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site of an enzyme, the compound can prevent the enzyme from catalyzing its reaction.

    Modulating receptor activity: The compound can bind to receptors on the surface of cells, altering their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share the indole moiety and can have similar biological activities.

    Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and can exhibit similar chemical reactivity.

    Dihydropyrrolo[3,4-c]pyrazol derivatives: These compounds have the same core structure and can have similar physical and chemical properties.

The uniqueness of This compound lies in its combination of these three functional groups, which can result in unique biological and chemical properties.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H22N4O2/c1-14-20-21(26-25-14)23(28)27(22(20)17-8-4-6-10-19(17)29-2)12-11-15-13-24-18-9-5-3-7-16(15)18/h3-10,13,22,24H,11-12H2,1-2H3,(H,25,26)

InChI Key

HTRRDYZCRONCQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5OC

Origin of Product

United States

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